[5-Chloro-2-(propylthio)phenyl]-hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Chloro-2-(propylthio)phenyl]-hydrazine typically involves the reaction of 5-chloro-2-(propylthio)aniline with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazine derivative .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
[5-Chloro-2-(propylthio)phenyl]-hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazine group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[5-Chloro-2-(propylthio)phenyl]-hydrazine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Studied for its potential therapeutic effects in treating pain and inflammation.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of [5-Chloro-2-(propylthio)phenyl]-hydrazine involves its interaction with specific molecular targets and pathways. The compound is believed to modulate prostanoid receptors, which play a role in pain and inflammation signaling . The exact molecular targets and pathways are still under investigation, but it is thought to influence the production of inflammatory mediators and modulate cellular responses .
Comparison with Similar Compounds
Similar Compounds
- [5-Chloro-2-(methylthio)phenyl]-hydrazine
- [5-Chloro-2-(ethylthio)phenyl]-hydrazine
- [5-Chloro-2-(butylthio)phenyl]-hydrazine
Uniqueness
[5-Chloro-2-(propylthio)phenyl]-hydrazine is unique due to its specific propylthio substituent, which imparts distinct chemical and biological properties. Compared to its analogs with different alkylthio groups, the propylthio group may influence the compound’s reactivity, solubility, and interaction with biological targets .
Properties
Molecular Formula |
C9H13ClN2S |
---|---|
Molecular Weight |
216.73 g/mol |
IUPAC Name |
(5-chloro-2-propylsulfanylphenyl)hydrazine |
InChI |
InChI=1S/C9H13ClN2S/c1-2-5-13-9-4-3-7(10)6-8(9)12-11/h3-4,6,12H,2,5,11H2,1H3 |
InChI Key |
ZYRYJQQYNUUKNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=C(C=C(C=C1)Cl)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.